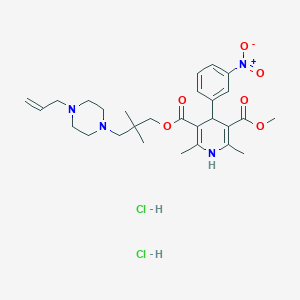

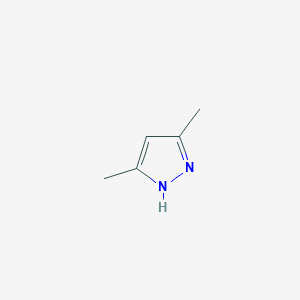

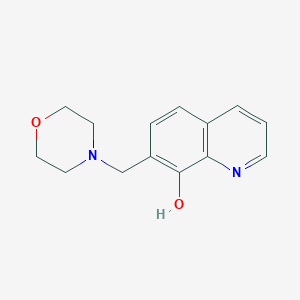

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can involve multiple steps, including Mannich-type reactions, Buchwald–Hartwig amination, and condensation reactions. For example, a study detailed the unexpected product from a Mannich-type reaction in a basic medium, leading to the synthesis of a related compound, demonstrating the complexity and unpredictability of synthesizing these derivatives (Rivera, Ríos-Motta, & Navarro, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods, including NMR and IR spectroscopy, to elucidate the compound's structure. For instance, photophysical analyses of new quinoline derivatives revealed intraligand and charge-transfer type transitions, highlighting the aromatic structure's impact on the compound's properties (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can vary widely. For example, anti-corrosion studies on mild steel showed that certain 8-hydroxyquinoline derivatives act as cathodic inhibitors, indicating their protective properties in acidic mediums (Douche et al., 2020).

Physical Properties Analysis

The physical properties, such as fluorescence emission and quantum yield, can be significantly enhanced by specific substitutions on the quinoline derivatives, as demonstrated by the synthesis and characterization of aluminum complexes (Suliman, Al-Nafai, & Al-Busafi, 2014).

Chemical Properties Analysis

Chemical properties, including antimicrobial activities, have been evaluated for various 7-substituted quinolin-8-ol derivatives. Synthesis and activity evaluation studies have shown that these compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Faydy et al., 2021).

Aplicaciones Científicas De Investigación

Antibacterial Activity : A study reported the antibacterial effectiveness of Mannich base 7-((diphenylamino) (4-chlorophenyl) methyl) quinolin-8-ol against Gram-positive and Gram-negative bacteria. Metal ion complexes with Copper, Nickel, and Zinc demonstrated significant antibacterial properties (Tihile & Chaudhari, 2020).

Reduced Neurotoxicity in Antibacterial Agents : The 7-morpholino derivative 28 (Y-26611) exhibited excellent antibacterial activity with a reduced neurotoxic excitatory adverse reaction when combined with fenbufen or its metabolite biphenylacetic acid (Araki et al., 1993).

Potential Drug Candidates : Novel piperazine and morpholine substituted quinolines are potential drug candidates for diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).

DNA-Dependent Protein Kinase Inhibitor : 8-substituted 2-morpholin-4-yl-quinolin-4-ones have shown potential as potent inhibitors of DNA-dependent protein kinase, with low nanomolar IC50 values (Barbeau et al., 2007).

Vibrational Spectroscopy in Anti-Malaria Compounds : A study identified key vibrational bands in quinoline derivatives used as anti-malaria compounds, noting significant wavenumber shifts for key bands (Fernandes et al., 2016).

Antitubercular Activity : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).

Antibacterial Activity of Derivatives : New 7-substituted quinolin-8-ol derivatives exhibited comparable or greater antibacterial activity than nitroxoline, with some compounds showing better activity against B. subtilis bacteria (Faydy et al., 2021).

Clioquinol in Treating Malignancy and Alzheimer's Disease : Oral Clioquinol shows potential in treating malignancy and Alzheimer's disease, but further investigation into its neurotoxicity is needed (Mao & Schimmer, 2008).

Antimicrobial Activities of Novel Derivatives : Novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction showed promising antimicrobial activities against various microorganisms (Patel et al., 2018).

Propiedades

IUPAC Name |

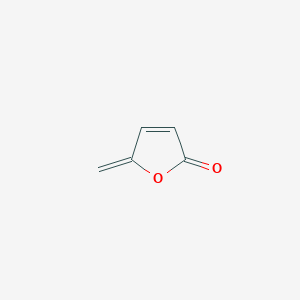

7-(morpholin-4-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWSYVFKKLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327508 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Morpholin-4-ylmethyl)quinolin-8-ol | |

CAS RN |

112632-96-9 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)